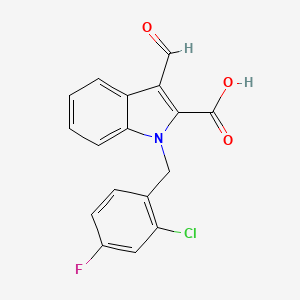

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

Description

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, a formyl group on the indole ring, and a carboxylic acid group

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFNO3/c18-14-7-11(19)6-5-10(14)8-20-15-4-2-1-3-12(15)13(9-21)16(20)17(22)23/h1-7,9H,8H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWUUOQSJVTTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649051 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl chloride from 2-chloro-4-fluorotoluene through chlorination.

Indole Formation: The benzyl chloride is then reacted with indole-2-carboxylic acid under basic conditions to form the benzylated indole derivative.

Formylation: The final step involves the formylation of the indole ring using a formylating agent such as Vilsmeier-Haack reagent to introduce the formyl group at the 3-position of the indole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins, potentially inhibiting their function. The indole ring structure is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

1-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a similar benzyl group but differs in the heterocyclic ring structure, which can lead to different biological activities.

3-(5-chloro-2-phenyl-1H-indol-3-ylimino)methylquinoline-2(1H)-thione: This compound contains a quinoline ring instead of the formyl group, which can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 325.73 g/mol. The structure includes an indole core, which is known for its diverse biological activities, and the presence of halogen substituents that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClFNO₃ |

| Molecular Weight | 325.73 g/mol |

| CAS Number | Not specifically listed |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and PC-3 (prostate cancer) with IC50 values in the low micromolar range.

Case Study: Cytotoxicity Assay

A study conducted using the MTT assay revealed that this compound exhibited an IC50 of approximately 15 µM against HCT-116 cells, indicating strong anticancer properties compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against various bacterial strains indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

The proposed mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may disrupt bacterial cell wall synthesis, leading to cell lysis in susceptible microorganisms.

Research Findings and Implications

Several research articles have documented the synthesis and biological evaluation of related indole derivatives, providing insights into structure-activity relationships (SAR). The presence of electron-withdrawing groups, such as chlorine and fluorine, has been associated with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid?

- Methodology : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one or aryl-thiourea derivatives in acetic acid with sodium acetate as a catalyst (Method A) yields analogous indole-thiazolidinone hybrids. Adjusting substituents (e.g., introducing 2-chloro-4-fluorobenzyl via benzylation) requires optimizing reaction time (3–5 hours) and stoichiometry (1.1 equiv of formyl-indole precursor) .

- Key Considerations : Use regioselective benzylation strategies (e.g., Reissert indole synthesis) to ensure proper substitution at the indole nitrogen .

Q. How is the purity and structural integrity of this compound validated?

- Methodology :

- Chromatography : HPLC or TLC to assess purity.

- Spectroscopy : NMR (1H/13C) to confirm substitution patterns, particularly the benzyl (2-chloro-4-fluoro) and formyl groups.

- Crystallography : Single-crystal X-ray diffraction (as in analogous indole derivatives) resolves stereochemical ambiguities .

- Computational Predictions : Compare experimental data (e.g., pKa ≈ 4.09) with predicted physicochemical properties (PSA: 167.83 Ų, density: 1.41 g/cm³) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the benzylation of indole derivatives?

- Methodology :

- Directed Metalation : Use protecting groups (e.g., tert-butoxycarbonyl) to direct benzylation to the indole N1 position.

- Reissert Indole Synthesis : Achieve regioselectivity via iodination of precursor nitro-toluenes, followed by cyclization (e.g., 4-chloro-2-nitrotoluene → indole intermediate) .

- Microwave-Assisted Synthesis : Reduce side reactions by controlling reaction kinetics and thermal gradients.

Q. What strategies minimize by-product formation during formylation of indole-2-carboxylic acid derivatives?

- Methodology :

- Catalytic Optimization : Sodium acetate (2.0 equiv) in acetic acid under reflux enhances reaction efficiency, reducing unreacted starting material .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid facilitates precipitation of pure products .

- Stoichiometric Control : Use 1.1 equiv of 3-formyl-indole precursor to drive the reaction to completion .

Q. How do steric and electronic effects of the 2-chloro-4-fluorobenzyl group influence reactivity in cross-coupling reactions?

- Methodology :

- Computational Modeling : DFT calculations predict electron-withdrawing effects of chloro/fluoro substituents, which may slow electrophilic substitution but enhance stability of intermediates.

- Experimental Screening : Test reactivity in Suzuki-Miyaura couplings using aryl boronic acids; compare yields with non-halogenated analogs .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.